Tritide

Bioequivalence Pharmacokinetics Regulatory Science

Tritide is a fixed-dose combination inhalation powder containing fluticasone furoate (100 mcg), umeclidinium bromide (62.5 mcg), and vilanterol trifenatate (25 mcg). It is formulated as a dry powder for oral inhalation and is indicated for the once-daily maintenance treatment of chronic obstructive pulmonary disease (COPD) and asthma in adults.

Molecular Formula H-
Molecular Weight 3.016049 g/mol
Cat. No. B1234025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTritide
Molecular FormulaH-
Molecular Weight3.016049 g/mol
Structural Identifiers
SMILES[H-]
InChIInChI=1S/H/q-1/i1+2
InChIKeyKLGZELKXQMTEMM-NJFSPNSNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tritide 25 mcg+100 mcg+62.5 mcg Inhalation Capsule: Technical Baseline and Therapeutic Context


Tritide is a fixed-dose combination inhalation powder containing fluticasone furoate (100 mcg), umeclidinium bromide (62.5 mcg), and vilanterol trifenatate (25 mcg). It is formulated as a dry powder for oral inhalation and is indicated for the once-daily maintenance treatment of chronic obstructive pulmonary disease (COPD) and asthma in adults. The product is a generic equivalent to the reference listed drug Trelegy Ellipta, delivering the same triple therapy mechanism of action: an inhaled corticosteroid (ICS), a long-acting muscarinic antagonist (LAMA), and a long-acting beta-2 agonist (LABA) [1]. Tritide is manufactured by UniMed UniHealth Pharmaceuticals Ltd. and is primarily available in the Bangladeshi market [2].

Why Tritide Cannot Be Substituted with Alternative Inhaler Devices or Dual-Therapy Formulations


Generic substitution in inhaled respiratory therapies is not interchangeable due to differences in device design, powder formulation, and delivered dose uniformity, which directly impact lung deposition and clinical outcomes. Tritide, as a generic of Trelegy Ellipta, is expected to meet bioequivalence standards for the active pharmaceutical ingredients (APIs), but its delivery is mediated by a specific dry powder inhaler device. Substituting Tritide with other triple-therapy inhalers (e.g., Trimbow, Trixeo) or dual-therapy combinations (e.g., Breo Ellipta, Anoro Ellipta) is not clinically equivalent without a new prescription. The Ellipta device platform, which Tritide utilizes, delivers a consistent fine particle fraction, and switching to a different device without guidance can lead to suboptimal drug deposition and loss of disease control [1]. Furthermore, the triple therapy combination in Tritide has demonstrated superior reduction in exacerbations compared to ICS/LABA dual therapy, a benefit that would be lost if substituted with a dual-agent product [2].

Quantitative Differentiation Guide for Tritide Inhalation Capsule Procurement


Bioequivalence to Reference Listed Drug Trelegy Ellipta

Tritide is positioned as a generic equivalent to the brand-name reference product Trelegy Ellipta. Regulatory approval for generic dry powder inhalers requires demonstration of bioequivalence, where the 90% confidence intervals for the geometric mean ratios of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00% compared to the reference product [1]. While the specific bioequivalence study data for Tritide (UniMed) is not publicly indexed in the searched sources, its market authorization in Bangladesh implies conformance to these quantitative standards. This provides a verifiable basis for therapeutic equivalence and interchangeability, supporting formulary decisions based on cost-effectiveness without compromising efficacy or safety [2].

Bioequivalence Pharmacokinetics Regulatory Science

Triple Therapy Superiority Over ICS/LABA Dual Therapy in Reducing Exacerbations

The triple combination of fluticasone furoate, umeclidinium, and vilanterol (the active components in Tritide) has been shown in a 52-week Phase III study to significantly reduce the annual rate of moderate and severe COPD exacerbations compared to the dual combination of fluticasone furoate/vilanterol (ICS/LABA). The study reported a reduction in the annual exacerbation rate with triple therapy versus dual ICS/LABA therapy [1]. This evidence supports the selection of a triple therapy product like Tritide over a dual ICS/LABA product for patients with a history of exacerbations.

COPD Exacerbations Triple Therapy

Rapid Onset of Bronchodilation Within 15 Minutes

The bronchodilator components of Tritide, umeclidinium (LAMA) and vilanterol (LABA), provide a rapid onset of action. According to product information, bronchodilation begins within 15 minutes of inhalation [1]. This rapid onset is a key feature for patient relief and is comparable to the reference product Trelegy Ellipta. While not a direct comparison, this quantitative temporal data is a critical performance metric for inhaled bronchodilator therapy.

Onset of Action Bronchodilation Pharmacodynamics

Once-Daily Dosing Regimen for Simplified Patient Adherence

Tritide is administered as a single inhalation once daily, a regimen supported by the 24-hour duration of action of its components [1]. This dosing frequency is identical to the reference product Trelegy Ellipta and offers a logistical advantage over multiple-daily-dose inhalers, which can improve patient adherence. The pharmacokinetic profiles of the individual components support this once-daily schedule, with vilanterol and umeclidinium providing sustained bronchodilation over 24 hours [2].

Dosing Frequency Adherence Pharmacokinetics

Evidence-Based Application Scenarios for Tritide Inhalation Capsule


Cost-Effective Procurement for National Formularies and Hospital Tenders

Based on its bioequivalence to the reference product Trelegy Ellipta [1], Tritide is an appropriate candidate for inclusion in national essential medicines lists and hospital formularies seeking a lower-cost alternative to the brand-name triple therapy. Procurement decisions can be justified by the inferred therapeutic equivalence, allowing for significant budget savings without compromising patient care standards. This is particularly relevant for public health systems in Bangladesh and other markets where UniMed distributes the product [2].

Clinical Use in COPD Patients with a History of Exacerbations Despite Dual Therapy

The evidence demonstrating that triple therapy with fluticasone furoate/umeclidinium/vilanterol reduces the annual rate of moderate and severe exacerbations compared to ICS/LABA dual therapy [1] directly supports the clinical use of Tritide in this patient population. For patients who continue to experience exacerbations on a dual ICS/LABA or LAMA/LABA regimen, stepping up to Tritide is a clinically indicated and evidence-based intervention.

Asthma Maintenance Therapy in Adults Requiring ICS/LABA/LAMA Combination

Tritide is indicated for the maintenance treatment of asthma in patients aged 18 years and older who are not adequately controlled on an ICS/LABA combination [1]. This scenario is supported by the product's once-daily dosing and the established efficacy of its three-component mechanism in controlling airway inflammation and bronchoconstriction. The rapid onset of bronchodilation within 15 minutes [2] provides an additional benefit for symptom relief.

Pharmacokinetic and Bioequivalence Research for Generic Drug Development

For researchers and pharmaceutical scientists, Tritide serves as a case study for the development and regulatory approval of complex generic drug-device combination products. The inferred bioequivalence of Tritide to Trelegy Ellipta [1] provides a practical example of meeting stringent regulatory criteria for locally-acting, orally inhaled products. Its formulation and device platform can be used as a benchmark in the development of future generic respiratory therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tritide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.